![molecular formula C10H15N3O3 B451431 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid CAS No. 522622-05-5](/img/structure/B451431.png)
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid typically involves the formation of the pyrazole ring followed by functionalization to introduce the amino and oxobutanoic acid groups. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and an amine to form the intermediate, which is then reacted with succinic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
4-aminobutanoic acid: Shares structural similarities with the oxobutanoic acid moiety.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole-based structures and potential biological activities.
Uniqueness
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing various studies that elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4O3, with a molecular weight of approximately 246.26 g/mol. The structure features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Research indicates that the compound exhibits several mechanisms contributing to its biological activity:
- Cyclooxygenase Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Inhibiting COX-2 specifically can lead to reduced tumor growth and inflammation .
- Reactive Oxygen Species (ROS) Scavenging : Studies have demonstrated that the compound can scavenge reactive oxygen species, which are involved in oxidative stress and cellular damage. This antioxidant activity may contribute to its protective effects against various diseases .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant anti-cancer activity against A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells, indicating its potential as a chemotherapeutic agent .
Biological Evaluation
A detailed evaluation of the biological activities of this compound includes:
Activity | Cell Line | IC50 Value (μM) | Comparison Drug |
---|---|---|---|
COX-2 Inhibition | - | 5.0 | Meloxicam |
Cytotoxicity | A549 | 10.0 | Piroxicam |
Cytotoxicity | MCF-7 | 12.0 | Meloxicam |
ROS Scavenging | V79 | 15.0 | Standard Antioxidants |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on COX Inhibition : A study evaluated the inhibitory effects on COX enzymes, revealing that the compound selectively inhibited COX-2 over COX-1 at lower concentrations than traditional NSAIDs like meloxicam .
- Antioxidant Activity Assessment : Another study assessed the ROS scavenging ability under oxidative stress conditions induced by hydrogen peroxide (H2O2). The results indicated that the compound significantly reduced ROS levels compared to control groups .
- Cytotoxicity Profile : In vitro assays demonstrated that the compound's cytotoxic effects were significantly higher against cancer cell lines compared to normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
Properties
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)methylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-8(6-13(2)12-7)5-11-9(14)3-4-10(15)16/h6H,3-5H2,1-2H3,(H,11,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBDRJETCPMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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